Datpalphas

Description

Significance of Nucleotide Analogues in Elucidating Molecular Mechanisms

The significance of nucleotide analogues lies in their ability to act as probes and inhibitors in biochemical reactions. By substituting natural nucleotides with their analogues, researchers can study the impact of specific chemical groups on enzymatic function and nucleic acid structure. For instance, analogues that terminate DNA chain elongation have been crucial in sequencing technologies and in understanding the mechanisms of viral reverse transcriptases and cellular DNA polymerases. eurekaselect.comresearchgate.net Other analogues can be incorporated into nucleic acids, introducing tags or modifications that facilitate downstream analysis, such as mapping protein binding sites or studying DNA damage and repair pathways. mdpi.comresearchgate.netnih.gov The use of these compounds has been pivotal in advancing our understanding of the intricate molecular machinery governing genetic information flow. azolifesciences.comeurekaselect.commdpi.com

Overview of Deoxyadenosine (B7792050) 5'-O-(1-thiotriphosphate) (dATPαS) within the Purine (B94841) Analogue Landscape

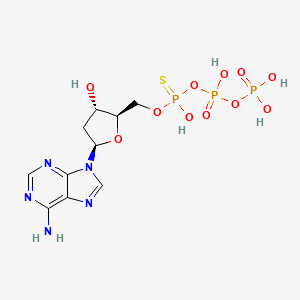

Deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPαS) is a specific type of nucleotide analogue where one of the oxygen atoms in the α-phosphate group is replaced by a sulfur atom. This modification results in a phosphorothioate (B77711) linkage upon incorporation into a nucleic acid chain. google.com dATPαS belongs to the broader class of thionucleotides, which are purine or pyrimidine (B1678525) nucleotides containing sulfur atoms in various positions, such as the base, sugar, or phosphate (B84403) backbone. researchgate.netmdpi.comnih.gov Within the purine analogue landscape, dATPαS is particularly notable for its application in studying enzymes that interact with deoxyadenosine triphosphate (dATP), a crucial building block of DNA. baseclick.eu The introduction of a sulfur atom at the α-phosphate center creates a chiral phosphorus atom, leading to the existence of two diastereomers, Sp-dATPαS and Rp-dATPαS. These isomers can exhibit different behaviors in enzymatic reactions, providing a means to investigate the stereochemical course of nucleotide polymerization and hydrolysis. nih.govdiva-portal.org

Historical Context of dATPαS Discovery and Initial Academic Applications

The development and application of thionucleotide analogues, including dATPαS, emerged from the broader effort to synthesize and utilize modified nucleotides in biochemical studies. Early work in the field of nucleotide analogues dates back several decades, with significant interest in their potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells or viruses. frontiersin.orgresearchgate.netmdpi.comresearchgate.net The specific synthesis and application of α-thiotriphosphates like dATPαS gained prominence with the need for tools to probe the mechanisms of DNA and RNA polymerases and other enzymes that process nucleotide triphosphates. nih.govnih.govjenabioscience.com Initial academic applications of dATPαS focused on utilizing its phosphorothioate linkage property. This modification renders the phosphodiester bond resistant to hydrolysis by certain exonucleases, such as E. coli Exonuclease III, which degrades DNA in a 3' to 5' direction but stops upon encountering a phosphorothioate bond. google.com This resistance made dATPαS a valuable tool for techniques like phosphorothioate-based DNA sequencing and mapping, allowing researchers to determine the location of incorporated analogues and study enzyme processivity. nih.govjenabioscience.com Furthermore, the ability of DNA polymerases to incorporate dATPαS, often with a preference for one stereoisomer, provided a means to investigate the stereochemistry of the nucleotide addition reaction catalyzed by these enzymes. nih.govdiva-portal.org

Detailed research findings using dATPαS have demonstrated its utility in various enzymatic studies. For example, studies on DNA polymerase beta (Pol beta) using purified Sp- and Rp-dATPαS isomers revealed that wild-type Pol beta can incorporate both isomers in the presence of Mg2+, but the Sp isomer is preferred. nih.gov The stereoselectivity, quantified as the (kpol/Kd)Sp/(kpol/Kd)Rp ratio, was found to be 57.5 with Mg2+. nih.gov This stereoselectivity was altered by substituting Mg2+ with other metal ions like Mn2+ and Cd2+, resulting in lower Sp/Rp ratios of 7.6 and 21, respectively. nih.gov Mutagenesis studies, such as the D276R mutant of Pol beta, further demonstrated how modifications in the enzyme can affect its stereoselectivity towards dATPαS isomers. nih.gov

Another significant application of dATPαS has been in pyrosequencing, a DNA sequencing method that monitors DNA synthesis in real time by detecting the release of pyrophosphate. diva-portal.orgresearchgate.net Natural dATP interferes with the luciferase-based detection system used in pyrosequencing because luciferase utilizes ATP to produce a signal, and the release of pyrophosphate from dATP incorporation can lead to false signals. researchgate.net By replacing dATP with dATPαS, which is efficiently utilized by DNA polymerase but not recognized by luciferase, the signal-to-noise ratio in pyrosequencing is improved, allowing for longer read lengths and more accurate sequencing, particularly through homopolymeric regions. diva-portal.orgresearchgate.netresearchgate.net The use of pure Sp-dATPαS has been shown to be particularly beneficial in achieving longer reads in pyrosequencing. diva-portal.org

These examples highlight how the unique chemical properties of dATPαS, particularly the phosphorothioate modification and the resulting stereoisomers, have made it a valuable probe for studying enzyme mechanisms and developing biochemical technologies.

Here is a data table summarizing some research findings related to dATPαS stereoselectivity with DNA polymerase beta:

| Enzyme/Condition | Preferred Isomer | Sp/Rp Stereoselectivity Ratio | Metal Ion |

| Wild Type Pol beta | Sp | 57.5 | Mg2+ |

| Wild Type Pol beta | Sp | 7.6 | Mn2+ |

| Wild Type Pol beta | Sp | 21 | Cd2+ |

| D276R Mutant Pol beta | Less Selective | 1.5 | Mg2+ |

| D276R Mutant Pol beta | Less Selective | 3.7 | Mn2+ |

| D276R Mutant Pol beta | Less Selective | 1.5 | Cd2+ |

Table: Stereoselectivity of DNA Polymerase Beta Towards dATPαS Isomers nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPIKNHZOWQALM-DLQJRSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-28-4, 87092-22-6 | |

| Record name | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thiodeoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Stereochemical Considerations of Datpαs

Enzymatic Synthesis of dATPαS Diastereomers

Enzymatic methods are frequently employed for the synthesis of dATPαS diastereomers, often yielding products with high stereoisomeric purity. nih.govresearchgate.net

Synthesis of Sp-dATPαS Isomer

While the searches provided general information about enzymatic synthesis of dATPαS diastereomers and the use of the Sp isomer in applications like pyrosequencing, detailed enzymatic synthesis protocols specifically for the Sp isomer were not extensively described in the search results. However, it is known that certain enzymatic reactions involving nucleoside phosphorothioates can favor the formation of one diastereomer over the other depending on the enzyme's mechanism. For instance, some polymerases preferentially incorporate the Sp isomer. nih.gov

Synthesis of Rp-dATPαS Isomer

Similarly, detailed enzymatic synthesis protocols specifically for the Rp isomer were not prominently featured in the search results. However, research indicates that certain modified DNA polymerases, such as the D276R mutant of E. coli DNA polymerase beta, can show enhanced reactivity towards Rp-dATPαS, suggesting their potential use in the enzymatic synthesis or incorporation of this isomer into DNA. nih.gov Comparison with chemically synthesized Rp and Sp diastereomers is also used to determine the configuration of enzymatically produced material, indicating that both isomers can be obtained. researchgate.net

Chemoenzymatic and Chemical Synthetic Routes for dATPαS and Related Analogues

Chemoenzymatic and purely chemical methods offer alternative routes for synthesizing dATPαS and its analogues. Chemical synthesis typically involves multiple steps and may require protection and deprotection of nucleoside functionalities. researchgate.net One-pot strategies for synthesizing nucleoside 5'-(α-P-thio)triphosphates (dNTPαS and NTPαS) without protecting groups have been reported, which can yield a mixture of Sp and Rp diastereomers. researchgate.net

Chemical synthesis can also be used to prepare related analogues, such as ATP-alpha-B analogues, which are adenosine (B11128) 5'-O-(1-boranotriphosphate) derivatives. researchgate.netresearchgate.net These syntheses can involve multi-step procedures and methods for separating diastereoisomers. researchgate.net Another example includes the synthesis of photoreactive dATP analogs like N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) from deoxyadenosine-5'-monophosphate through a multi-step chemical process. nih.gov

Stereoisomeric Purity and Characterization for Research Applications

The stereoisomeric purity of dATPαS is critical for research applications, as the Sp and Rp isomers can exhibit different behaviors in enzymatic reactions. Enzymatic synthesis methods have been reported to yield dATPαS diastereomers with high purity, exceeding 98%. nih.govresearchgate.net

Characterization techniques are essential to determine the stereochemical configuration and purity of synthesized dATPαS. High-performance liquid chromatography (HPLC) is a common method used for the separation and analysis of dATPαS diastereomers. researchgate.net Comparison with chemically synthesized and separated Sp and Rp isomers is a method for determining the configuration of enzymatically produced material. researchgate.net The distinct interactions of the Sp and Rp isomers with enzymes like DNA polymerases also serve as a method for characterizing their stereochemistry and assessing purity in functional assays. nih.gov For instance, studies on DNA polymerase beta demonstrate differential incorporation rates and binding affinities for the Sp and Rp isomers. nih.gov

The use of pure Sp-dATPαS in applications like pyrosequencing has been shown to improve performance, highlighting the importance of stereoisomeric purity for specific research techniques. nih.gov

Molecular and Enzymatic Interactions of Datpαs

Interactions with Nucleic Acid Polymerases

The substitution of oxygen with sulfur in the α-phosphate position of dATP affects the geometry and electronic properties of the phosphate (B84403) group, which in turn alters its interaction with the active sites of polymerases.

DNA Polymerase I Interaction Kinetics with dATPαS

Studies comparing the stereoselectivity of different DNA polymerases have shown that, similar to other polymerases, DNA Polymerase I (Pol I) from E. coli displays a preference for the Sp isomer of dATPαS when magnesium (Mg²⁺) is the catalytic metal ion. acs.org The enzyme can incorporate both the Sp and Rp isomers, but its activity with the Rp isomer is significantly lower, estimated to be less than 0.2% of the activity observed with the preferred Sp isomer. acs.org This strong preference suggests that the geometry of the Pol I active site, in conjunction with the coordinating metal ion, can effectively discriminate between the two stereoisomers at the alpha-phosphate position. The kinetic parameters of this interaction are crucial for understanding the enzyme's mechanism and its utility in techniques like DNA sequencing and labeling. jenabioscience.comrevvity.com

DNA Polymerase Beta Stereoselectivity and Mutational Effects with dATPαS

DNA Polymerase Beta (Pol β), a key enzyme in the base excision repair pathway, exhibits distinct stereoselectivity towards the diastereomers of dATPαS. acs.org Pre-steady-state kinetic analyses have provided detailed insights into this selectivity.

Stereoselectivity and Metal Ion Effects: With Mg²⁺ as the cofactor, wild-type (WT) rat brain Pol β preferentially incorporates the Sp-dATPαS isomer. acs.orgnih.gov The stereoselectivity, defined as the ratio of incorporation efficiency [(kₚₒₗ/Kₔ)ₛₚ/(kₚₒₗ/Kₔ)ᵣₚ], is approximately 57.5. acs.orgnih.gov This preference is attributed to the coordination of the two Mg²⁺ ions in the enzyme's active site, which interact more strongly with the pro-Rp oxygen of the α-phosphate, thus favoring the presentation of the Sp isomer for catalysis. acs.org The stereoselectivity changes when Mg²⁺ is replaced by other divalent metal ions. With manganese (Mn²⁺), the Sp/Rp ratio decreases to 7.6, and with cadmium (Cd²⁺), it is 21. acs.orgnih.gov

Mutational Analysis: Site-directed mutagenesis has been employed to probe the structural basis of this stereoselectivity. The D276R mutant of Pol β was designed to introduce a potential hydrogen bonding interaction between the newly introduced arginine side chain and the pro-Sp oxygen of the α-phosphate. acs.orgnih.gov This mutation resulted in a significant relaxation of stereoselectivity. The Sp/Rp ratio for the D276R mutant dropped to 1.5 with Mg²⁺, 3.7 with Mn²⁺, and 1.5 with Cd²⁺. acs.orgnih.gov Notably, the D276R mutant demonstrated a five-fold higher reactivity with the Rp-dATPαS isomer compared to the wild-type enzyme, suggesting its potential use for the specific incorporation of Rp-dNTPαS into DNA. acs.orgnih.gov

| Enzyme | Metal Ion | Isomer | kₚₒₗ (s⁻¹) | Kₔ,ₐₚₚ (µM) | Stereoselectivity (Sp/Rp Ratio) |

|---|---|---|---|---|---|

| WT Pol β | Mg²⁺ | Sp | 145 | 15 | 57.5 |

| WT Pol β | Mg²⁺ | Rp | 3.5 | 20 | |

| WT Pol β | Mn²⁺ | Sp | 100 | 1.5 | 7.6 |

| WT Pol β | Mn²⁺ | Rp | 25 | 2.0 | |

| D276R Pol β | Mg²⁺ | Sp | 15 | 20 | 1.5 |

| D276R Pol β | Mg²⁺ | Rp | 18 | 35 | |

| D276R Pol β | Mn²⁺ | Sp | 20 | 1.0 | 3.7 |

| D276R Pol β | Mn²⁺ | Rp | 10 | 1.0 |

RNA-Dependent RNA Polymerase (RdRp) Interactions with Thionucleotides

Thionucleotides, including dATPαS, can serve as substrates for various polymerases, including those involved in RNA synthesis. Research has demonstrated the feasibility of enzymatic RNA synthesis using deoxynucleoside 5'-O-(1-thiotriphosphates). jenabioscience.com RNA-Dependent RNA Polymerases (RdRps) can incorporate these modified nucleotides into a growing RNA chain. The substitution of sulfur for oxygen at the alpha-phosphate position can influence the kinetics of incorporation and the stability of the resulting phosphorothioate (B77711) linkage within the RNA backbone. This interaction is of significant interest for developing modified RNA molecules with specific properties, such as enhanced stability or altered protein-binding characteristics.

Fidelity of Nucleotide Incorporation by Polymerases using dATPαS

The fidelity of DNA synthesis refers to the ability of a DNA polymerase to accurately select the correct nucleotide for incorporation opposite a template base. neb.comnih.gov The use of nucleotide analogs like dATPαS can provide insights into the mechanisms governing this fidelity. Studies with DNA polymerase alpha from calf thymus have shown that substituting a standard dNTP with its α-thio analog can influence error rates. nih.gov Specifically, when dGTP was replaced by α-thio-dGTP during in vitro replication, a nearly ten-fold reduction in the frequency of G:G and G:T mispairs was observed. nih.gov However, the formation of other types of mispairs was not significantly affected by the presence of the corresponding α-thio-dNTP. nih.gov This suggests that the sulfur substitution can, in certain contexts, enhance the discrimination against specific incorrect base pairings, thereby modulating the fidelity of the polymerase. The structural and electrostatic changes introduced by the sulfur atom likely alter the precise geometry required for catalysis, making it more stringent for certain non-canonical pairs.

Interactions with Nucleases and Exonucleases

One of the most widely utilized properties of dATPαS and other thionucleotides is the resistance of the resulting phosphorothioate (PS) internucleotide linkage to degradation by nucleases. nih.govoup.com

Resistance of Phosphothioate Linkages to Specific Exonucleases (e.g., E. coli Exonuclease III)

The phosphorothioate bond, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, is significantly more resistant to cleavage by many nucleases compared to the natural phosphodiester bond. oup.comidtdna.com This increased stability is a key reason for their use in applications requiring protection from enzymatic degradation. synoligo.comidtdna.comidtdna.com

E. coli Exonuclease III is a 3' to 5' double-stranded DNA exonuclease that catalyzes the stepwise removal of mononucleotides from 3'-hydroxyl termini. neb.comnih.gov It is widely reported that phosphorothioate bonds are resistant to cleavage by Exonuclease III. neb.com This resistance allows for the strategic placement of PS linkages to protect the 3' ends of DNA from digestion. However, some studies have presented conflicting evidence, suggesting that under certain conditions, Exonuclease III may be able to digest through phosphorothioate linkages, challenging the classical understanding of its substrate specificity. oup.com Despite these contrasting reports, the general consensus is that PS linkages confer substantial protection against Exonuclease III and other 3'-exonucleases, making dATPαS a valuable reagent for creating nuclease-resistant DNA. nih.gov

Utility in DNA Degradation Resistance Assays

The substitution of a non-bridging oxygen atom with sulfur in the α-phosphate group of 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP) to form 2'-deoxyadenosine 5'-O-(α-thio)triphosphate (dATPαS) confers significant resistance to degradation by certain exonucleases. This property is pivotal for its application in various molecular biology assays where protecting DNA from enzymatic cleavage is essential. The phosphorothioate (P-S) bond created upon the incorporation of dATPαS into a DNA strand is not readily recognized or cleaved by the 3'→5' exonuclease activity of several DNA polymerases and other nucleases.

A key example of this utility is in protecting DNA from degradation by E. coli Exonuclease III (Exo III). DNA synthesized using dNTPαS, including dATPαS, by DNA Polymerase I becomes highly resistant to cleavage by Exo III. nih.gov This resistance stems from the stereospecificity of the enzymes; DNA Polymerase I incorporates the SP isomer of dNTPαS to form an RP-configured phosphorothioate linkage, which is not a substrate for the 3´→ 5´ exonuclease activity of Exo III. nih.gov While a single phosphorothioate bond at the terminus may not offer complete protection, incorporating several such bonds at the 3' end significantly inhibits exonuclease activity. vulcanchem.com

Similarly, the Klenow fragment of E. coli DNA Polymerase I, which possesses a 3'→5' proofreading exonuclease activity, is also affected by the presence of phosphorothioate linkages. nih.govnih.gov The incorporation of dATPαS can stall the exonuclease function, making the DNA strand more stable. This characteristic is exploited in techniques that require the selective protection of DNA strands, such as in certain sequencing methodologies and the preparation of nuclease-resistant DNA probes. nih.gov

| Enzyme | Effect of Phosphorothioate (PS) Linkage | Mechanism/Note |

|---|---|---|

| Exonuclease III (Exo III) | High resistance to cleavage | Exo III's 3'→5' exonuclease activity does not efficiently cleave the RP-configured PS bond formed by DNA Polymerase I. nih.gov |

| DNA Polymerase I (Klenow Fragment) | Inhibition of 3'→5' exonuclease (proofreading) activity | The enzyme's proofreading function is stalled by the presence of the PS bond, enhancing DNA strand stability. nih.govnih.govtrilinkbiotech.com |

| Lambda Exonuclease | Inhibition when PS bonds are at the 5' end | This 5'→3' exonuclease is blocked when initiating at a terminus containing phosphorothioate linkages. nih.gov |

Interactions with Other Enzyme Systems

Luciferase and ATP Sulfurylase in Bioluminescent Assays

The differential interaction of dATPαS with DNA polymerase and luciferase is fundamental to its use in bioluminescence-based sequencing, such as pyrosequencing. In this method, the sequencing reaction relies on the detection of pyrophosphate (PPi) released upon nucleotide incorporation. This PPi is converted to ATP by ATP sulfurylase, and the resulting ATP is then used by firefly luciferase to produce a light signal, indicating that a specific nucleotide has been incorporated. glpbio.com

A critical challenge arises when deoxyadenosine (B7792050) triphosphate (dATP) is the nucleotide to be incorporated, as luciferase can directly use dATP (and ATP) as a substrate, leading to a false-positive signal and obscuring the sequence-specific light emission. glpbio.com To circumvent this, dATP is replaced with dATPαS. DNA polymerases efficiently incorporate dATPαS into the growing DNA strand when a complementary thymine (B56734) is present in the template. glpbio.com However, firefly luciferase does not recognize dATPαS as a substrate and therefore does not generate light in its presence. glpbio.com This selective substrate utilization ensures that light is only produced from ATP generated by ATP sulfurylase in response to the incorporation of other nucleotides (dGTP, dCTP, dTTP) or when dATPαS itself is incorporated, releasing PPi for the cascade reaction. This specificity is crucial for the accuracy of sequencing data. glpbio.com

| Enzyme | Substrate Activity with dATP | Substrate Activity with dATPαS | Role in Assay |

|---|---|---|---|

| DNA Polymerase | Yes | Yes | Incorporates nucleotide into DNA, releasing pyrophosphate (PPi). glpbio.com |

| ATP Sulfurylase | No (Uses ATP) | No | Converts PPi and adenosine (B11128) 5' phosphosulfate (APS) into ATP. |

| Luciferase | Yes | No | Generates light from ATP, but not from dATPαS, preventing false signals. glpbio.com |

Pyrimidinoceptor Affinity Regulation and dATPαS Influence

The influence of dATPαS has been investigated in the context of P2Y receptors, a family of G protein-coupled receptors that respond to extracellular nucleotides. This family includes receptors that are preferentially activated by purines (e.g., ATP, ADP) and others that are selective for pyrimidines (e.g., UTP, UDP), the latter of which are classified as pyrimidinoceptors.

Studies examining the selectivity of dATPαS have tested its activity on several P2Y receptor subtypes, including the pyrimidine-sensitive P2Y4 and P2Y6 receptors. Research has shown that dATPαS exhibits no agonist or antagonist activity at either the P2Y4 or P2Y6 receptors. This indicates that dATPαS does not significantly influence the affinity or signaling of these specific pyrimidinoceptors.

In contrast, dATPαS does interact with purinergic P2Y receptors. It acts as a low-potency partial agonist at the human P2Y1 receptor and as a full agonist at the P2Y2 receptor, though with a much lower potency compared to its effect on P2Y1. This differential activity highlights the specificity of dATPαS for certain purinergic receptors while showing no functional interaction with the tested pyrimidinoceptors.

| Receptor Subtype | Primary Ligand Type | Observed dATPαS Activity |

|---|---|---|

| P2Y1 | Purinergic (ADP) | Low-potency partial agonist. |

| P2Y2 | Purinergic/Pyrimidinergic (ATP/UTP) | Full agonist (potency is two orders of magnitude lower than at P2Y1). |

| P2Y4 | Pyrimidinergic (UTP) | No agonist or antagonist activity observed. |

| P2Y6 | Pyrimidinergic (UDP) | No agonist or antagonist activity observed. |

Ribonucleotide Reductase Inhibition and dATPαS Relevance

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. The activity of RNR is tightly regulated through complex allosteric mechanisms to maintain a balanced pool of dNTPs for DNA replication and repair. Deoxyadenosine triphosphate (dATP) is a key allosteric inhibitor of most RNRs.

As a close structural analog of dATP, dATPαS is a relevant compound for studying the mechanisms of RNR inhibition. Its structural similarity allows it to be used in biochemical and structural studies to probe the allosteric binding site and understand the conformational changes that lead to RNR inactivation. The stability of dATPαS compared to dATP can also be advantageous in certain experimental contexts, such as X-ray crystallography, for capturing the inhibited state of the enzyme.

Advanced Methodological Applications in Molecular Biology Research

Application in Pyrosequencing Technology

Pyrosequencing is a real-time DNA sequencing-by-synthesis method that detects the release of inorganic pyrophosphate (PPi) during nucleotide incorporation. This PPi is converted to ATP, which then drives a luciferase-mediated light production diva-portal.orga-z.luresearchgate.netresearchgate.net.

Enhancement of Signal-to-Noise Ratio in DNA Sequencing using dATPαS

In the development of pyrosequencing, the natural dATP was found to be a substrate for luciferase, leading to the generation of false-positive signals and a reduced signal-to-noise ratio diva-portal.orga-z.lunih.govpsu.eduthescipub.com. Substituting dATP with deoxyadenosine (B7792050) alpha-thiotriphosphate (dATPαS) significantly increases the signal-to-noise ratio diva-portal.orga-z.luresearchgate.netresearchgate.netnih.govpsu.eduresearchgate.netqiagen.com. dATPαS is efficiently utilized by DNA polymerase but is not recognized by luciferase, thus preventing the generation of light signals except those resulting from the intended PPi release during correct nucleotide incorporation diva-portal.orga-z.luresearchgate.netresearchgate.netqiagen.com.

Impact of Sp-dATPαS Isomer on Read Length and Accuracy in Pyrosequencing

dATPαS exists as two diastereomers, Sp and Rp, due to the chiral center at the alpha-phosphorus atom. Early pyrosequencing methods using dATPαS were limited in read length, partly due to the presence of the Rp isomer, which can inhibit enzyme activity scispace.com. The inefficient incorporation of dATPαS by some DNA polymerases, such as the exonuclease-deficient Klenow, could lead to asynchronous extension and ambiguous sequence data, particularly in homopolymer regions nih.govpsu.edu.

Differentiation of Nucleotide Incorporation Signals in Real-Time Assays

The quantitative nature of pyrosequencing signals, which are directly proportional to the amount of incorporated nucleotide, allows for the differentiation of single-base incorporation events from the incorporation of multiple identical bases in real-time assays a-z.luresearchgate.netgoogle.com. While the search results specifically highlight the use of dATPαS for improving the signal-to-noise ratio and its impact on read length, the fundamental principle of detecting PPi release upon nucleotide incorporation, where dATPαS serves as the adenine (B156593) base, enables the differentiation of incorporation signals for all nucleotides in the sequence. For example, in a real-time RT assay using pyrosequencing, the stepwise addition of different nucleotides, including dATPαS, resulted in distinct signals corresponding to the number of bases incorporated tandfonline.com.

Application in Chromosome Conformation Capture (3C/GCC) Technologies

Chromosome Conformation Capture (3C) and its derivatives, such as Genome Conformation Capture (GCC), are techniques used to study the spatial organization of chromatin within the nucleus google.comfrontiersin.org. These methods typically involve crosslinking interacting DNA loci, followed by restriction enzyme digestion and ligation of spatially proximal fragments google.comfrontiersin.org.

Utilization in Linker Insertion and Fragment Enrichment Strategies

In Genome Conformation Capture (GCC) technology, dATPαS is utilized to facilitate the enrichment of DNA molecules where a linker has been properly inserted between two genomic DNA fragments google.com. This process often involves introducing the linker in two pieces (half-linkers) and then using nick-translation with DNA polymerase I in the presence of dATPαS google.com. The incorporation of dATPαS generates a phosphothioate linkage in the nascent DNA strand, which is resistant to degradation by certain exonucleases, such as ExoIII google.com.

After the linker insertion process, the DNA sample is treated with ExoIII, which degrades DNA in the 3' to 5' direction google.com. Only DNA molecules that have incorporated dATPαS at both ends, indicating the successful fusion of two half-linkers through nick-translation, will have phosphothioate bonds on both ends and be resistant to ExoIII degradation google.com. This selective degradation effectively enriches for the fragments representing proper linker insertion, which are the molecules indicative of chromatin interactions google.com.

Utilization in DNA Labeling and Modification for Research Studies

The distinct chemical nature of Datpalphas allows for its incorporation into DNA, leading to modified nucleic acid molecules with altered properties. This is particularly useful for various labeling and modification strategies employed in molecular biology research. The incorporation of a sulfur atom in the alpha-phosphate creates a phosphorothioate (B77711) linkage, which can be resistant to cleavage by certain nucleases, such as E. coli Exonuclease III google.compnas.org. This nuclease resistance is a key feature exploited in various DNA manipulation techniques.

Chemoenzymatic Labeling of Nucleic Acids

Chemoenzymatic labeling approaches combine enzymatic reactions with chemical modifications to introduce labels or tags at specific sites within nucleic acids researchgate.netrsc.orgrsc.orgtandfonline.com. Modified nucleotides, including alpha-thiotriphosphates like this compound, play a crucial role in these methods. Enzymes such as DNA or RNA polymerases can incorporate these modified nucleotides into growing nucleic acid chains mdpi.comnih.gov. This enzymatic incorporation can be followed by chemical reactions that attach a label, such as a fluorophore or biotin, to the incorporated modified nucleotide. While some chemoenzymatic methods focus on RNA or specific modifications like methylation oup.comoup.commdpi.com, the principle of using polymerases to incorporate modified deoxynucleotides for subsequent labeling is applicable to DNA. The resulting labeled DNA molecules can then be used in a variety of downstream applications, including imaging, detection, and purification.

PCR Amplification with Alpha-Thiotriphosphates

Alpha-thiotriphosphates, including this compound (this compound), can be incorporated into DNA during polymerase chain reaction (PCR) amplification jenabioscience.comcaymanchem.comoup.comnih.govgoogle.combiolog.deacs.org. This incorporation can serve several purposes in research. One notable application is in direct sequencing of PCR-amplified DNA fragments jenabioscience.comoup.comnih.gov. By incorporating phosphorothioate nucleotides during PCR, the resulting DNA fragments can be selectively cleaved at the phosphorothioate positions using specific chemical reagents, enabling sequencing analysis oup.comnih.gov.

Studies have shown that DNA polymerases, such as Taq polymerase, can efficiently incorporate the Sp-diastereomer of deoxynucleoside 5'-O-(1-thiotriphosphates) as effectively as natural nucleotides oup.comnih.gov. The incorporation of these analogs during PCR can also be used to generate DNA fragments with phosphorothioate linkages at specific locations, which can then be utilized for various applications, including the generation of combinatorial libraries for protein engineering nih.gov.

Role in Investigating DNA Replication and Repair Mechanisms in vitro

This compound and other alpha-thiotriphosphates are valuable tools for investigating the intricate mechanisms of DNA replication and repair in vitro google.comnih.govmdpi.combiologists.comnih.govfrontiersin.orgnih.gov. Their ability to be incorporated into DNA by polymerases while conferring resistance to certain exonucleases provides a means to probe enzymatic activity and DNA processing events.

For instance, the incorporation of this compound into a nascent DNA strand by E. coli DNA polymerase I creates a phosphorothioate linkage that is resistant to degradation by E. coli Exonuclease III google.compnas.org. This property has been utilized in methods for genome assembly and haplotype phasing, where the selective resistance to exonuclease digestion is used to manipulate and isolate specific DNA fragments google.com. By strategically incorporating this compound, researchers can create defined roadblocks for exonucleases, allowing for the study of polymerase progression, proofreading activity, and the involvement of various repair enzymes.

Furthermore, alpha-thiotriphosphates have been used in kinetic studies to analyze the stereoselectivity of DNA polymerases and how different metal ions or mutations affect this specificity nih.govnih.gov. These studies provide detailed insights into the catalytic mechanisms of DNA polymerases, which are fundamental to both DNA replication and certain DNA repair pathways. The use of radiolabeled this compound, such as [35S]this compound (PubChem CID: 10951309), allows for sensitive detection and quantification of nucleotide incorporation and processing by enzymes involved in DNA metabolism nih.govchemicalbook.comresearchgate.netnih.govresearchgate.netresearchgate.net.

The resistance of phosphorothioate linkages to cleavage by some nucleases also makes DNA containing these modifications useful substrates for studying DNA repair pathways that involve nicking or excision steps. By presenting repair enzymes with DNA containing these nuclease-resistant linkages, researchers can gain a better understanding of the enzymatic steps and protein interactions involved in repairing various types of DNA damage. While the search results did not provide specific data tables directly applicable here, the described applications highlight the utility of this compound as a probe for studying enzymatic mechanisms in DNA replication and repair.

Biochemical and Biophysical Studies on Datpαs Functionality

Kinetic Analyses of dATPαS in Enzymatic Reactions

Kinetic studies employing dATPαS have been instrumental in dissecting the individual steps of enzymatic reactions involving nucleotide incorporation. By analyzing parameters such as dissociation constants and polymerization rates for both dATPαS diastereomers, researchers can gain a deeper understanding of enzyme-substrate interactions and catalytic mechanisms.

Dissociation Constants (Kd,app) and Polymerization Rates (kpol)

Pre-steady-state kinetic analyses have been used to determine the apparent dissociation constants (Kd,app) and polymerization rates (kpol) of dATPαS isomers with various DNA polymerases. For instance, studies on wild-type rat brain DNA Polymerase β (Pol β) have shown that this enzyme can incorporate both Sp- and Rp-dATPαS in the presence of Mg2+, although the Sp isomer is preferred. acs.orgacs.orgacs.org The rate of polymerization (kpol) and the apparent dissociation constant (Kd,app) were measured for dATP, Rp-dATPαS, and Sp-dATPαS with Pol β in the presence of different metal ions. acs.orgacs.org

Studies on human DNA Polymerase ε (Pol ε) have also utilized dATPαS to investigate kinetic parameters. The maximal polymerization rate (kpol) and apparent dissociation constant (Kd) for incoming nucleotides have been determined using rapid chemical quench methods. biorxiv.org For incorrect nucleotide incorporation by Pol ε, the observed incorporation rate constants for dATP and Sp-dATPαS (at 500 µM) were measured, yielding an elemental effect that indicates the phosphodiester bond formation is at least partially rate-limiting for incorrect nucleotide incorporation. nih.gov

Human DNA Polymerase ν (Pol ν) also incorporates dATPαS, and kinetic parameters like kpol and Kd,app for dATPαS have been reported, showing values close to those for dATP in some contexts. researchgate.net The burst amplitude in kinetic experiments with Pol ν and dATP suggests a fast dissociation of dATP from the ternary complex, and the off-rate constant (koff) was estimated to be very fast. nih.gov

The following table summarizes representative kinetic parameters for dATP and dATPαS isomers with DNA Polymerase β in the presence of Mg2+:

| Substrate | Kd,app (µM) | kpol (s-1) | kpol/Kd,app (µM-1s-1) |

| dATP | - | - | - |

| Rp-dATPαS | Higher than Sp | Lower than Sp | Lower than Sp |

| Sp-dATPαS | Lower than Rp | Higher than Rp | Higher than Rp |

Influence of Metal Ions (Mg2+, Mn2+, Cd2+) on Stereoselectivity

Divalent metal ions play a crucial role in the catalytic mechanism of DNA polymerases, often coordinating the incoming nucleotide and the primer terminus. The type of metal ion present can significantly influence the enzyme's stereoselectivity towards the Sp and Rp isomers of dATPαS.

In the case of wild-type Pol β, the stereoselectivity, defined as the ratio of (kpol/Kd)Sp to (kpol/Kd)Rp (Sp/Rp ratio), is 57.5 in the presence of Mg2+. acs.orgacs.orgacs.org When Mg2+ was substituted with Mn2+ and Cd2+, the Sp/Rp ratio decreased to 7.6 and 21, respectively. acs.orgacs.orgacs.org These results indicate that the metal ion can alter the enzyme's preference for the dATPαS stereoisomers.

Studies on human DNA Polymerase η (Pol η) have also examined the effect of metal ions on dATPαS utilization. The sulfur in Sp-dATPαS was tolerated by Pol η but required much higher concentrations of Mg2+ and Mn2+ compared to dATP for catalysis to occur. osti.govnih.gov Unexpectedly, in crystallo, Sp-dATPαS slowed Mg2+ and Mn2+ binding at the A site of Pol η. osti.gov These data suggest that the reduced reaction rate with Sp-dATPαS in Pol η cannot be solely attributed to conformational effects but involves impaired metal ion binding. osti.gov

The following table illustrates the influence of different metal ions on the stereoselectivity of WT Pol β towards dATPαS:

| Metal Ion | Sp/Rp Ratio |

| Mg2+ | 57.5 |

| Mn2+ | 7.6 |

| Cd2+ | 21 |

Note: This table is based on the reported Sp/Rp ratios for WT Pol β with different metal ions. acs.orgacs.orgacs.org

Mechanistic Insights into dATPαS Incorporation and Enzyme Specificity

The incorporation of dATPαS by DNA polymerases provides valuable insights into the step-by-step mechanism of nucleotide addition and the factors that govern enzyme specificity. The difference in how enzymes handle the Sp and Rp isomers, and how this is affected by metal ions, sheds light on the transition state of the reaction and the interactions within the active site.

The stereoselectivity observed with dATPαS isomers suggests specific interactions between the enzyme and the α-phosphate during the catalytic step. The preference for one isomer over the other can be related to the positioning of the sulfur atom within the active site and its potential coordination with catalytic metal ions or interactions with amino acid residues.

Studies using dATPαS have contributed to the understanding of the kinetic mechanisms of various polymerases, including Y-family DNA polymerases. acs.org The incorporation of dATPαS can reveal details about steps such as nucleotide binding, conformational changes, and the chemical phosphoryl transfer. acs.org The behavior of dATPαS, particularly the elemental effect observed with phosphorothioate (B77711) analogs, can indicate whether phosphodiester bond formation is a rate-limiting step. nih.gov

Furthermore, the use of dATPαS has been relevant in studies investigating the interaction of nucleotides with receptors, such as P2Y1 nucleotide receptors, providing kinetic insights into binding processes that may involve multiple steps, including isomerization of the receptor-ligand complex. researchgate.netut.ee

Structural Dynamics of Protein-dATPαS Complexes

Understanding the structural dynamics of enzymes upon binding to dATPαS is crucial for a complete picture of the catalytic mechanism. This involves examining how the enzyme's conformation changes and how these changes relate to substrate recognition and catalysis.

Conformational Changes upon dATPαS Binding

Binding of nucleotides to DNA polymerases often induces conformational changes that are essential for catalysis and fidelity. Studies using dATPαS have provided evidence for such structural rearrangements.

For example, studies on human cytomegalovirus DNA polymerase have shown that structural changes occur in the enzyme's catalytic center upon formation of a complex mimicking the transition state, which was generated by adding dATPαS to the enzyme-DNA complex in the presence of Mg2+. nih.gov Analysis of near-UV CD spectra revealed these structural changes. nih.gov This suggests that dATPαS can be used to trap or mimic catalytically relevant conformations.

Furthermore, research on other polymerases, such as RB69 DNA polymerase, has indicated that binding of nucleotide analogs, including non-complementary dATPαS, can induce conformational changes prior to the chemical step. nih.gov These conformational changes, often involving the "fingers" subdomain of the polymerase closing over the active site, are thought to be important for creating a reaction-ready state and ensuring accurate base pairing. acs.orgnih.gov

The interaction of dATPαS with P2Y1 receptors has also been suggested to involve a slow isomerization step of the receptor-ligand complex, indicating conformational dynamics upon binding. researchgate.netut.ee

Computational Approaches and Data Analysis in Datpαs Research

In Silico Modeling of dATPαS-Enzyme Interactions

In silico modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating the interactions between small molecules like dATPαS and enzymes, particularly polymerases nih.govnih.gov. These methods can provide detailed information about binding affinities, conformational changes, and the dynamics of the enzyme-substrate complex.

Studies involving nucleotide analogs and polymerases have utilized these computational approaches to understand the mechanisms of nucleotide incorporation and the impact of modifications on enzyme fidelity and kinetics nih.govresearchgate.net. For instance, molecular dynamics is a computational approach used to study protein dynamics, and while it has been primarily applied to polymerases involved in DNA repair, the techniques are applicable to understanding how polymerases interact with modified nucleotides like dATPαS nih.gov. Research on DNA polymerase beta has included pre-steady-state kinetic analyses of dATPαS stereoselectivity, and computational modeling can help rationalize such experimental observations by providing a structural and dynamic context for the interactions nih.govresearchgate.net. In silico models can be generated to compare the binding pockets and activities of different enzyme variants when interacting with substrates researchgate.net.

Molecular docking can be used to estimate the binding affinity and stability of enzyme-substrate complexes, including those involving dATPαS nih.gov. By analyzing the predicted interactions, researchers can gain insights into how the alpha-thiol modification affects the binding orientation and energy compared to the native dATP.

Bioinformatic Analysis of Sequencing Data Generated using dATPαS Methodologies

dATPαS has been utilized in certain sequencing methodologies, such as Pyrosequencing, where α-thio-dATP is one of the reagents used researchgate.netdokumen.pub. Sequencing techniques generate vast amounts of raw data that require sophisticated bioinformatic analysis for interpretation diag4zoo.frcd-genomics.comgenomescan.nlnih.gov.

Bioinformatics for sequencing data analysis involves several key steps, including quality control, sequence alignment to reference genomes, variant identification, and detailed profiling of the sequenced nucleic acids diag4zoo.frcd-genomics.comnih.gov. When dATPαS is incorporated during a sequencing reaction, its presence or the consequences of its incorporation (e.g., altered polymerization rates or termination points) can be reflected in the raw sequencing data. Bioinformatic pipelines are essential for processing this data, identifying incorporated bases, and analyzing the resulting sequences nih.gov.

Bioinformatic analysis tools and databases are used to organize, analyze, and provide access to biological data, enabling researchers to decode nucleic acid sequences and understand the biological information they contain cd-genomics.com. This includes identifying particular regions in a sequenced genome, inferring possible phenotypes, and understanding the functions of these molecules cd-genomics.com.

Computational Prediction of dATPαS Reactivity and Specificity

Computational methods can also be employed to predict the chemical reactivity and enzyme specificity of dATPαS. While predicting the reactivity of covalent compounds is an active area of research using machine learning, deep learning, and quantum mechanical calculations, these methods can be adapted to study the potential reactivity of the thiophosphate group in dATPαS under various conditions nih.gov. Such predictions can help in understanding its stability and potential interactions beyond the intended enzymatic reactions.

Predicting the specificity of dATPαS involves understanding its preferential interaction with certain enzymes or its behavior in specific biological contexts. Computational approaches, including structural analysis and molecular modeling, can help predict how the presence of the sulfur atom affects the recognition and incorporation of dATPαS by different polymerases or other nucleotide-binding proteins. For instance, studies on enzyme kinetics with dATPαS stereoisomers and various metal ions highlight the factors influencing its incorporation specificity, which can be investigated computationally nih.govresearchgate.net.

While the search results did not provide specific data tables directly detailing computational predictions for dATPαS reactivity or comprehensive bioinformatic analysis outcomes using dATPαS, the methodologies discussed are directly applicable. The accuracy of computational predictions for chemical reactivity has been demonstrated for other compound classes, suggesting the potential for similar approaches with modified nucleotides nih.govnih.gov.

Future Directions and Emerging Research Avenues for Thionucleotide Analogues

Development of Novel dATPαS Derivatives for Enhanced Specificity

The development of novel dATPαS derivatives is a key area of research aimed at enhancing specificity for particular enzymes or processes. Modifications can occur at various positions, including the base, sugar, or phosphate (B84403) backbone, to tailor their properties. For instance, research into nucleoside analogues often involves modifications to the sugar moiety or the nucleobase to improve binding to target enzymes or enhance metabolic stability researchgate.netmdpi.com. The introduction of sulfur at the 4' position of the sugar ring, creating 4'-thionucleoside analogues, has shown enhanced metabolic stability mdpi.com.

While dATPαS itself has increased metabolic stability compared to dATP biolog.de, further modifications could potentially improve its cell permeability, reduce off-target effects, or enhance its incorporation efficiency by specific polymerases. Studies on other modified dNTPs, such as 8-alkynylated dATP, highlight the challenges and considerations in achieving efficient enzymatic incorporation with commonly used polymerases, indicating the need for careful design and potential enzyme engineering when developing novel derivatives mdpi.com. The synthesis of alpha-modified nucleoside triphosphates, including nucleoside 5'-(α-P-thiotriphosphates), is an active area with ongoing efforts to optimize synthesis routes and explore new derivatives google.com.

Integration of dATPαS in Next-Generation Sequencing Methodologies beyond Pyrosequencing

Historically, dATPαS has been integral to pyrosequencing, primarily to prevent interference from the luciferase enzyme which utilizes ATP nih.govresearchgate.netpreprints.org. In pyrosequencing, dATPαS is incorporated by DNA polymerase but is not a substrate for luciferase, ensuring that light signals are generated only upon the release of pyrophosphate from the incorporation of the other three natural dNTPs (dGTP, dCTP, dTTP) researchgate.netpreprints.org.

While pyrosequencing was a significant step in high-throughput sequencing, the field has moved towards other Next-Generation Sequencing (NGS) technologies like Illumina sequencing (sequencing by synthesis with reversible terminators), Ion Torrent sequencing (semiconductor sequencing), and nanopore sequencing csauk.ac.innih.gov. The direct integration of dATPαS in these newer platforms is not as straightforward as in pyrosequencing due to their different underlying principles of detection. However, the unique properties of thionucleotide analogues, such as their altered susceptibility to nucleases and distinct interactions with polymerases, could potentially be leveraged in novel sequencing or molecular diagnostic approaches. For example, the incorporation of phosphorothioate (B77711) linkages can influence DNA structure and interaction with proteins, which might be exploited in future sequencing-by-ligation or exonuclease-based sequencing methods. Research into new sequencing methodologies continues, and the specific characteristics of dATPαS might find new applications in these evolving technologies.

Exploration of dATPαS in Synthetic Biology and Directed Evolution Studies

Synthetic biology aims to design and construct new biological parts, devices, and systems, often involving the manipulation of genetic material cambridge.orgnih.gov. Directed evolution is a powerful technique used to engineer proteins, including polymerases, with novel or improved functions nih.govresearchgate.net. dATPαS and other thionucleotide analogues are valuable tools in both these fields.

In synthetic biology, modified nucleotides can be used to create synthetic genetic polymers with altered properties, such as increased stability or the ability to interact with non-cognate proteins cambridge.org. The incorporation of phosphorothioate linkages using dATPαS can render DNA resistant to certain nucleases, which is advantageous for applications requiring increased stability of genetic constructs.

Directed evolution efforts often focus on engineering polymerases to accept modified substrates, including thionucleotides, or to exhibit altered fidelity and processivity cambridge.orgresearchgate.net. By using dATPαS in selection or screening strategies, researchers can evolve polymerases capable of efficiently incorporating phosphorothioate linkages or to study the enzymatic basis of nucleotide recognition and discrimination researchgate.net. This can lead to the development of polymerases tailored for the synthesis of modified nucleic acids for various synthetic biology applications, such as the creation of artificially expanded genetic information systems (AEGIS) nih.gov.

Unraveling Complex Enzyme Mechanisms with Advanced Thionucleotide Probes

Thionucleotide analogues like dATPαS are extensively used as probes to investigate the mechanisms of enzymes that interact with nucleotides, particularly polymerases, nucleases, and kinases. The substitution of a non-bridging oxygen with sulfur in the phosphate backbone introduces a chiral center at the phosphorus atom (Pα), resulting in Sp and Rp diastereomers nih.gov. These diastereomers can be used to probe the stereochemical course of enzymatic reactions.

Studies using dATPαS diastereomers have provided crucial insights into the mechanisms of DNA polymerases, revealing the stereochemistry of nucleotide incorporation and the associated exonuclease activity nih.gov. For example, experiments with (Sp)-dATPαS have helped deduce the stereochemical pathway of the 3' to 5' exonuclease activity of enzymes like T4 DNA polymerase nih.gov.

Furthermore, thionucleotide analogues can be used in nucleotide analogue interference studies to identify critical phosphate groups involved in enzyme-substrate interactions or catalytic activity biolog.de. The altered electronic and steric properties introduced by the sulfur atom can perturb enzyme function, providing information about the catalytic mechanism and the role of specific atoms in the reaction transition state. These probes continue to be essential tools for understanding the intricate details of enzyme catalysis and interaction with nucleic acids.

Q & A

Q. How can machine learning models trained on this compound data avoid overfitting?

- Methodological Answer : Split datasets into training (60%), validation (20%), and test (20%) sets. Apply regularization techniques (L1/L2 penalties) and feature selection (e.g., recursive feature elimination). Use external validation cohorts from independent labs. Publish model hyperparameters and code in Jupyter notebooks for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.